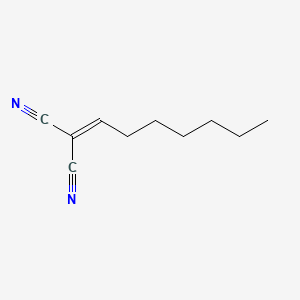
1-(2,2-Diphenylethyl)-1,1,3,3-tetramethyl-3-octyldisiloxane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,2-Diphenylethyl)-1,1,3,3-tetramethyl-3-octyldisiloxane is a unique organosilicon compound characterized by its complex structure, which includes a disiloxane backbone with tetramethyl and octyl groups, as well as a diphenylethyl moiety
Méthodes De Préparation
The synthesis of 1-(2,2-diphenylethyl)-1,1,3,3-tetramethyl-3-octyldisiloxane typically involves the reaction of 2,2-diphenylethanol with chlorosilanes under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the disiloxane linkage. Industrial production methods may involve the use of continuous flow reactors to ensure consistent product quality and yield.
Analyse Des Réactions Chimiques
1-(2,2-Diphenylethyl)-1,1,3,3-tetramethyl-3-octyldisiloxane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of silanols or siloxane derivatives.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the formation of silanes.
Substitution: The compound can participate in substitution reactions with halogens or other electrophiles, leading to the formation of new organosilicon compounds.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or toluene, and catalysts such as platinum or palladium complexes. Major products formed from these reactions include various siloxane derivatives, which can be further functionalized for specific applications.
Applications De Recherche Scientifique
1-(2,2-Diphenylethyl)-1,1,3,3-tetramethyl-3-octyldisiloxane has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of advanced materials, including silicone-based polymers and resins.
Biology: The compound’s unique structure makes it a valuable tool in studying the interactions between organosilicon compounds and biological systems.
Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its biocompatibility and ability to form stable complexes with various pharmaceuticals.
Industry: It is used in the production of high-performance coatings, adhesives, and sealants, owing to its excellent thermal and chemical stability.
Mécanisme D'action
The mechanism by which 1-(2,2-diphenylethyl)-1,1,3,3-tetramethyl-3-octyldisiloxane exerts its effects is primarily through its interaction with molecular targets such as enzymes and receptors. The compound’s bulky diphenylethyl group allows it to fit into specific binding sites, modulating the activity of target molecules. Additionally, the disiloxane backbone provides flexibility and stability, enabling the compound to maintain its structure under various conditions.
Comparaison Avec Des Composés Similaires
When compared to other similar compounds, 1-(2,2-diphenylethyl)-1,1,3,3-tetramethyl-3-octyldisiloxane stands out due to its unique combination of structural features and functional groups. Similar compounds include:
1,1,3,3-Tetramethyldisiloxane: Lacks the diphenylethyl and octyl groups, resulting in different chemical properties and applications.
2,2-Diphenylethanol: While it shares the diphenylethyl group, it does not have the disiloxane backbone, limiting its use in certain applications.
Octyldimethylsilane: Contains the octyl group but lacks the diphenylethyl and disiloxane components, leading to different reactivity and stability.
The uniqueness of this compound lies in its ability to combine the advantageous properties of these individual components into a single, versatile compound.
Propriétés
Numéro CAS |
820207-13-4 |
|---|---|
Formule moléculaire |
C26H42OSi2 |
Poids moléculaire |
426.8 g/mol |
Nom IUPAC |
[dimethyl(octyl)silyl]oxy-(2,2-diphenylethyl)-dimethylsilane |
InChI |
InChI=1S/C26H42OSi2/c1-6-7-8-9-10-17-22-28(2,3)27-29(4,5)23-26(24-18-13-11-14-19-24)25-20-15-12-16-21-25/h11-16,18-21,26H,6-10,17,22-23H2,1-5H3 |
Clé InChI |
UDNAJQJPIFJBKS-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCC[Si](C)(C)O[Si](C)(C)CC(C1=CC=CC=C1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(But-3-enoyl)oxy]-N,N,N-trimethylethan-1-aminium](/img/structure/B15158080.png)

![4-[(4-{[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]amino}phenyl)methoxy]-3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-oxobutanoic acid](/img/structure/B15158089.png)

![2,4,10,12-tetrachloro-6,8,14,16-tetraoxatetracyclo[7.7.3.05,17.013,19]nonadeca-1(17),2,4,9,11,13(19)-hexaene](/img/structure/B15158098.png)
![4-{2-[3,5-Bis(trifluoromethyl)phenyl]-2-phenylethenyl}benzaldehyde](/img/structure/B15158106.png)
![N-[(3,5-Dimethoxyphenyl)carbamothioyl]-4-fluorobenzamide](/img/structure/B15158108.png)
![2-[6-(4-Ethenylphenyl)hexyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B15158112.png)


![2-{1,3-Dioxonaphtho[2,3-f]isoindol-2-yl}cyclohexane-1-carboxylic acid](/img/structure/B15158144.png)
![2-[4-(tert-Butylsulfanyl)phenyl]thiophene](/img/structure/B15158156.png)
![N-[(2R)-3-Oxo-5-phenylpentan-2-yl]acetamide](/img/structure/B15158157.png)
